molecular formula C11H15ClN2O B1454433 Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine CAS No. 412290-11-0

Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine

Cat. No. B1454433
CAS RN: 412290-11-0
M. Wt: 226.7 g/mol
InChI Key: NFIWPKCXJQJXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine, also known as trans-4-chloro-2-pyridinoxycyclohexanamine, is an organic compound with a variety of applications in scientific research. It is a member of the pyridinium family of compounds, with a central cyclohexanamine ring and a chlorine substituent in the 4 position of the pyridinium ring. This compound has been used in a variety of research applications, ranging from organic synthesis to pharmacology, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Metabolic Engineering

This compound is used in metabolic engineering for the synthesis of trans-4-hydroxy-l-proline in microorganisms . This amino acid is widely used in medicinal and industrial applications, particularly as a valuable chiral building block for the organic synthesis of pharmaceuticals .

Microbial Cell Factories

Microbial cell factories have been effectively constructed using metabolic engineering advances to improve the trans-4-hydroxy-l-proline biosynthetic pathway . This compound plays a crucial role in these advancements.

Organic Synthesis of Pharmaceuticals

Trans-4-hydroxy-l-proline, which can be synthesized using this compound, is a valuable chiral building block for the organic synthesis of pharmaceuticals .

Agricultural Applications

Chloropyridine, a derivative of pyridine, is used as an intermediate in many chemical reactions. It is used in the agricultural business to produce fungicides and insecticides .

Medicinal Applications

In the medical field, chloropyridine is used to produce antihistamines and antiarrythmics .

Synthesis of Novel Compounds

This compound can be used in the synthesis of novel compounds. For example, it can be used in the synthesis of 2-(Pyridin-2-yl) derivatives .

Late-stage Halogenation

A process known as “phosphonium salt installation” has been introduced for the late-stage halogenation of complicated pharmaceuticals. This strategy is effective for a wide variety of unactivated pyridines .

Production of Secondary Metabolites

Trans-4-hydroxy-l-proline, which can be synthesized using this compound, is present in several secondary metabolites .

properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIWPKCXJQJXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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